Cas no 625435-02-1 (N-(2-Fluorophenyl)methylcyclopropanamine)

N-(2-Fluorophenyl)methylcyclopropanamine structure
625435-02-1 structure
Nome del prodotto:N-(2-Fluorophenyl)methylcyclopropanamine
Numero CAS:625435-02-1
MF:C10H12NF
MW:165.20738
MDL:MFCD04035532
CID:843860
PubChem ID:1080490

N-(2-Fluorophenyl)methylcyclopropanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine, N-cyclopropyl-2-fluoro- (9CI)
    • Cyclopropyl-(2-fluoro-benzyl)-amine
    • N-(2-fluorobenzyl)cyclopropanamine
    • AC1LL8M2
    • AC1Q4L8B
    • CTK5B5269
    • cyclopropyl[(2-fluorophenyl)methyl]amine
    • SureCN696339
    • CS-0208427
    • MFCD04035532
    • EN300-13470
    • DTXSID10360122
    • Cyclopropyl(2-fluorobenzyl)amine
    • TS-02221
    • STL372690
    • HMS1704O11
    • 625435-02-1
    • UZYPFBRRGVZJNV-UHFFFAOYSA-N
    • N-Cyclopropyl-2-fluorobenzylamine
    • AKOS000200520
    • J-522914
    • G30374
    • SCHEMBL696339
    • N-[(2-fluorophenyl)methyl]cyclopropanamine
    • Cyclopropyl-(2-fluorobenzyl)amine
    • N-(2-Fluorophenyl)methylcyclopropanamine
    • MDL: MFCD04035532
    • Inchi: InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
    • Chiave InChI: UZYPFBRRGVZJNV-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C(=C1)CNC2CC2)F

Proprietà calcolate

  • Massa esatta: 165.095377549g/mol
  • Massa monoisotopica: 165.095377549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 145
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12Ų
  • XLogP3: 2.1

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 16-18 °C
  • Punto di ebollizione: 231.3±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 190.3±31.5 °C

N-(2-Fluorophenyl)methylcyclopropanamine Informazioni sulla sicurezza

N-(2-Fluorophenyl)methylcyclopropanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
PC902081-1g
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1 97%
1g
£150.00 2025-02-22
abcr
AB349495-10g
N-Cyclopropyl-2-fluorobenzylamine, 97%; .
625435-02-1 97%
10g
€1062.00 2025-02-16
Enamine
EN300-13470-0.1g
N-[(2-fluorophenyl)methyl]cyclopropanamine
625435-02-1 95%
0.1g
$45.0 2023-02-09
TRC
F594250-250mg
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1
250mg
$98.00 2023-05-18
TRC
F594250-500mg
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1
500mg
$150.00 2023-05-18
Apollo Scientific
PC902081-5g
N-[(2-Fluorophenyl)methyl]cyclopropanamine
625435-02-1 97%
5g
£445.00 2025-02-22
eNovation Chemicals LLC
D605107-1g
Benzenemethanamine, N-cyclopropyl-2-fluoro- (9CI)
625435-02-1 95%
1g
$1300 2024-06-05
Enamine
EN300-13470-0.05g
N-[(2-fluorophenyl)methyl]cyclopropanamine
625435-02-1 95%
0.05g
$30.0 2023-02-09
Aaron
AR00EDDU-2.5g
Benzenemethanamine, N-cyclopropyl-2-fluoro- (9CI)
625435-02-1 95%
2.5g
$328.00 2025-01-24
1PlusChem
1P00ED5I-5g
Benzenemethanamine, N-cyclopropyl-2-fluoro- (9CI)
625435-02-1 98%
5g
$429.00 2025-02-27
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:625435-02-1)N-(2-Fluorophenyl)methylcyclopropanamine
A1168294
Purezza:99%
Quantità:5g
Prezzo ($):577.0